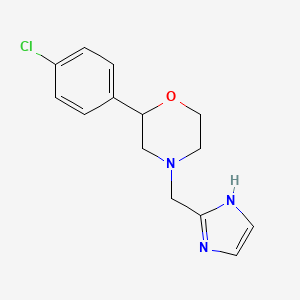![molecular formula C14H21N3O4S B7573756 2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as TATM or TATMA and is known for its potential use as a drug delivery system.
Applications De Recherche Scientifique
TATM has been extensively studied for its potential use in drug delivery systems. It has been shown to be an effective carrier for a variety of drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. TATM has also been studied for its potential use in gene therapy, as it can effectively deliver DNA to target cells.
Mécanisme D'action
The mechanism of action of TATM involves its ability to cross cell membranes and deliver drugs or DNA to target cells. TATM is able to do this due to its unique chemical structure, which allows it to interact with cell membranes and be taken up by cells. Once inside the cell, TATM releases the drug or DNA payload, which can then exert its therapeutic effect.
Biochemical and Physiological Effects:
TATM has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been shown to have a low immunogenicity, making it an attractive candidate for drug delivery systems. TATM has been shown to be effective at delivering drugs to target cells, resulting in improved therapeutic outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of TATM for lab experiments include its ease of synthesis, low toxicity, and ability to effectively deliver drugs or DNA to target cells. However, TATM does have some limitations, including its potential to cause off-target effects and the need for further optimization to improve its efficacy.
Orientations Futures
There are several future directions for research on TATM. One area of interest is the development of TATM-based drug delivery systems for the treatment of cancer. TATM has been shown to be effective at delivering anticancer drugs to target cells, and further research in this area could lead to the development of more effective cancer treatments. Another area of interest is the use of TATM in gene therapy. TATM has shown promise as a gene delivery system, and further research in this area could lead to the development of new gene therapies for genetic diseases. Overall, the potential applications of TATM in medicine are vast, and further research is needed to fully explore its therapeutic potential.
In conclusion, TATM is a chemical compound that has been extensively studied for its potential use in drug delivery systems. Its ease of synthesis, low toxicity, and ability to effectively deliver drugs or DNA to target cells make it an attractive candidate for further research. While there are some limitations to its use, the potential applications of TATM in medicine are vast, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of TATM involves the reaction of 2-aminoacetamide with 2,3,5,6-tetramethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. The synthesis of TATM has been well-established, and the compound can be easily synthesized in the laboratory.
Propriétés
IUPAC Name |
2-[(2-amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-8-5-9(2)11(4)14(10(8)3)22(20,21)17(6-12(15)18)7-13(16)19/h5H,6-7H2,1-4H3,(H2,15,18)(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCMRIJRHWFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(CC(=O)N)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)

![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)